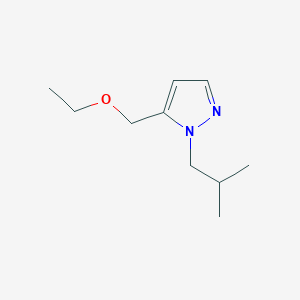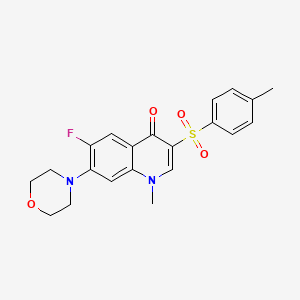
6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core with various substituents
Vorbereitungsmethoden
The synthesis of 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluoro and Methyl Groups: : These groups can be introduced through halogenation and methylation reactions, respectively.
Attachment of the Tosyl Group: : The tosyl group can be introduced via a tosylation reaction, where the hydroxyl group of the quinoline is replaced with a tosyl group.
Introduction of the Morpholino Group: : This can be achieved through nucleophilic substitution reactions, where the appropriate leaving group on the quinoline core is replaced with the morpholino group.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact and cost.
Analyse Chemischer Reaktionen
6-Fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and interactions.
Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: : It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
6-fluoro-1-methylquinolin-4(1H)-one
7-morpholinoquinolin-4(1H)-one
3-tosylquinolin-4(1H)-one
These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-14-3-5-15(6-4-14)29(26,27)20-13-23(2)18-12-19(24-7-9-28-10-8-24)17(22)11-16(18)21(20)25/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCKCUPTJXBJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol](/img/structure/B2806999.png)
![N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2807002.png)
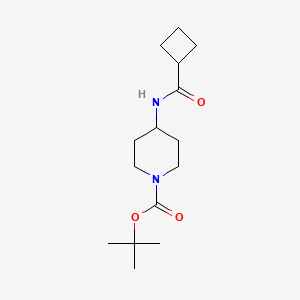
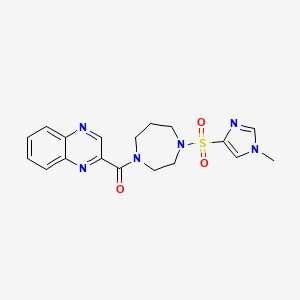
![2,5-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807007.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2807009.png)
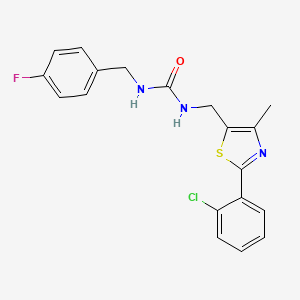
![N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2807014.png)
![1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2807015.png)
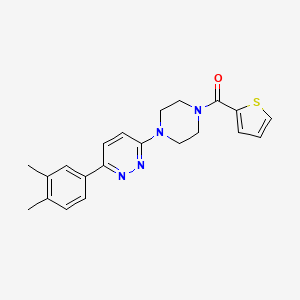
![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine](/img/structure/B2807017.png)
![2-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2807019.png)
![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)
